Methyl (2-chloro-4-formylphenoxy)acetate
Description
Methyl (2-chloro-4-formylphenoxy)acetate (CAS: Not explicitly provided; molecular formula: C₁₁H₁₁ClO₅, molecular weight: 258.65 g/mol) is an aromatic ester featuring a chloro substituent at the 2-position and a formyl group at the 4-position of the phenoxy ring. This compound is synthesized via nucleophilic substitution and esterification reactions, as demonstrated in , where it is produced in 93% yield as a white solid. Key spectral data include an ES+ mass spectrometry peak at m/z 229 ([M+H]⁺) and an HPLC retention time of 1.04 minutes . The formyl group enables further derivatization (e.g., condensation reactions), while the chloro substituent enhances electron-withdrawing effects, influencing reactivity and stability.
Properties
IUPAC Name |
methyl 2-(2-chloro-4-formylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-10(13)6-15-9-3-2-7(5-12)4-8(9)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVSUNWEOSNTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-chloro-4-formylphenoxy)acetate typically involves the reaction of 2-chloro-4-formylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled temperatures, and optimized reaction times to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl (2-chloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-chloro-4-carboxyphenoxyacetic acid.
Reduction: Methyl (2-chloro-4-hydroxymethylphenoxy)acetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Methyl (2-chloro-4-formylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2-chloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets. For instance, in its role as a herbicide, it mimics natural plant hormones (auxins) and disrupts normal plant growth processes. This leads to uncontrolled growth and eventually the death of the plant. The compound’s formyl group can also participate in various biochemical pathways, leading to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The following compounds are compared based on substituent variations:
Key Observations:
- Halogenation: Additional chlorine atoms (e.g., in Ethyl (2,3-dichloro-4-formylphenoxy)acetate) increase molecular weight and lipophilicity but reduce aqueous solubility .
- Ester Group : Methyl esters (e.g., target compound) generally exhibit higher volatility and faster hydrolysis rates compared to ethyl esters .
- Functional Groups: The formyl group in the target compound allows for Schiff base formation, while methoxy groups (e.g., in Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate) enhance solubility in organic solvents .
Crystallographic and Spectroscopic Differences
- Crystal Packing: this compound derivatives (e.g., Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate) exhibit weak C–H⋯C interactions, forming dimers that influence melting points and crystallinity .
- Spectroscopy : The formyl group in the target compound shows distinct IR absorption at ~1700 cm⁻¹ (C=O stretch), while methoxy-substituted analogs display additional peaks at ~1250 cm⁻¹ (C–O–C) .
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